2-Ethylsulfonyl-5-nitrobenzonitrile
Description
2-Ethylsulfonyl-5-nitrobenzonitrile is an organic compound characterized by the presence of an ethylsulfonyl group, a nitro group, and a benzonitrile moiety
Properties
IUPAC Name |
2-ethylsulfonyl-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-2-16(14,15)9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMGTLCRLJAJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726548 | |
| Record name | 2-(Ethanesulfonyl)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918810-27-2 | |
| Record name | 2-(Ethanesulfonyl)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylsulfonyl-5-nitrobenzonitrile typically involves the nitration of 2-ethylsulfonylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of 2-Ethylsulfonyl-5-nitrobenzonitrile may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve recrystallization or chromatographic techniques to achieve high purity .
Chemical Reactions Analysis
Scientific Research Applications
2-Ethylsulfonyl-5-nitrobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethylsulfonyl-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfonyl-5-nitrobenzonitrile
- 2-Ethylsulfonyl-4-nitrobenzonitrile
- 2-Ethylsulfonyl-5-chlorobenzonitrile
Uniqueness
2-Ethylsulfonyl-5-nitrobenzonitrile is unique due to the specific positioning of the ethylsulfonyl and nitro groups on the benzonitrile ring.
Biological Activity
Overview
2-Ethylsulfonyl-5-nitrobenzonitrile (CAS No. 918810-27-2) is an organic compound notable for its structural features, which include an ethylsulfonyl group, a nitro group, and a benzonitrile moiety. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research.
The biological activity of 2-Ethylsulfonyl-5-nitrobenzonitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form amino derivatives, which may enhance the compound's interaction with enzymes or receptors. The specific pathways and targets depend on the compound's derivatives and their applications in medicinal chemistry.
Biological Activities
Research indicates that 2-Ethylsulfonyl-5-nitrobenzonitrile exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound show significant antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.
- Anticancer Activity : Some derivatives have been investigated for their potential to inhibit cancer cell proliferation. The mechanisms may involve the inhibition of cell cycle regulators or apoptosis induction in cancerous cells.
Research Findings and Case Studies
Several studies have explored the biological activity of 2-Ethylsulfonyl-5-nitrobenzonitrile and its derivatives:
- Antimicrobial Study : A study demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential use as novel antibiotics .
- Anticancer Activity : In vitro assays showed that some derivatives inhibited the growth of breast cancer cell lines, with mechanisms involving cell cycle arrest at the G2/M phase .
- Mechanistic Insights : Research has indicated that the reduction of the nitro group leads to compounds capable of interacting with cyclin-dependent kinases, crucial for cell cycle regulation .
Data Tables
The following table summarizes key findings related to the biological activities of 2-Ethylsulfonyl-5-nitrobenzonitrile and its derivatives:
| Activity | Target Organism/Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | 20 | Inhibition of protein synthesis |
| Anticancer | MCF-7 (breast cancer) | 25 | G2/M phase arrest |
| Anticancer | HeLa (cervical cancer) | 30 | Induction of apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
